Cariprazine-d8

Description

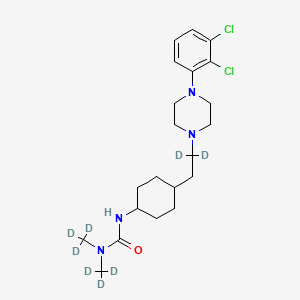

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H32Cl2N4O |

|---|---|

Molecular Weight |

435.5 g/mol |

IUPAC Name |

3-[4-[2,2-dideuterio-2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-bis(trideuteriomethyl)urea |

InChI |

InChI=1S/C21H32Cl2N4O/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23/h3-5,16-17H,6-15H2,1-2H3,(H,24,28)/i1D3,2D3,11D2 |

InChI Key |

KPWSJANDNDDRMB-KEWKYEQZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)NC1CCC(CC1)CC([2H])([2H])N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)C([2H])([2H])[2H] |

Canonical SMILES |

CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Cariprazine-d8

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cariprazine is an atypical antipsychotic utilized in the management of schizophrenia and bipolar disorder, notable for its partial agonist activity at dopamine D2 and D3 receptors.[1][2] Cariprazine-d8, a deuterated isotopologue of Cariprazine, serves as a critical internal standard for pharmacokinetic and bioanalytical studies, enabling precise quantification in complex biological matrices.[3] This guide provides an in-depth overview of a feasible synthetic route for this compound, detailed protocols for its characterization using modern analytical techniques, and a summary of its physicochemical properties. Furthermore, it outlines the established signaling pathway of Cariprazine to provide a complete pharmacological context.

Synthesis of this compound

The synthesis of this compound involves the introduction of eight deuterium atoms into the Cariprazine molecule. The most common positions for deuteration are the N,N-dimethylurea moiety and the ethyl bridge connecting the cyclohexane and piperazine rings. The synthetic strategy is adapted from established routes for Cariprazine, utilizing deuterated starting materials.[4][5][6] A feasible approach involves the acylation of a deuterated amine precursor with a deuterated carbamoyl chloride.

A plausible retrosynthetic analysis for Cariprazine suggests that a key final step is the formation of the urea linkage.[7] A common patented method involves the reaction of trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine with dimethylcarbamoyl chloride.[4][6] To synthesize this compound, the N,N-dimethyl groups and the two methylene groups of the ethyl linker would be deuterated.

Proposed Synthetic Workflow

The synthesis can be envisioned as a convergent process where two key fragments are prepared and then coupled.

Experimental Protocol: Synthesis

This protocol is an illustrative adaptation based on known methods for Cariprazine synthesis.[4][6]

Step 1: Synthesis of trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl-1,1,2,2-d4)cyclohexanamine (Precursor A)

-

Alkylation: To a solution of 1-(2,3-dichlorophenyl)piperazine in a suitable aprotic solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate) and trans-4-(2-bromoethyl-1,1,2,2-d4)cyclohexan-1-amine.

-

Reaction: Stir the mixture at an elevated temperature (e.g., 60-80 °C) for 12-24 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After cooling, filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Synthesis of N,N-di(methyl-d3)carbamoyl chloride (Precursor B)

-

Reaction: Bubble phosgene gas through a cooled solution of dimethylamine-d6 hydrochloride in an inert solvent like toluene.

-

Purification: The resulting N,N-di(methyl-d3)carbamoyl chloride can be isolated by distillation under reduced pressure. Caution: Phosgene is extremely toxic.

Step 3: Final Coupling to Yield this compound

-

Reaction: To a three-necked flask, add Precursor A (1.0 eq), dichloromethane as the solvent, and an aqueous solution of a base like sodium hydroxide (20%).[4]

-

Addition: Cool the mixture to 10-15 °C and add N,N-di(methyl-d3)carbamoyl chloride (Precursor B, 1.5 eq) dropwise.

-

Stirring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by HPLC.[4]

-

Work-up and Purification: Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude this compound can be purified by crystallization from a suitable solvent system, such as n-heptane/dichloromethane, to yield a white to off-white solid.[6]

Characterization of this compound

The identity, purity, and isotopic enrichment of the synthesized this compound must be confirmed through a series of analytical tests.

Physicochemical and Analytical Data

The following tables summarize the key quantitative data for this compound.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₄D₈Cl₂N₄O | [3][8] |

| Molecular Weight | 435.46 g/mol | [8][9] |

| CAS Number | 1308278-69-4 / 1308278-50-3 | [3][10] |

| Appearance | Neat / White to Off-White Solid | [9] |

| Storage Temperature | -20°C | [9][10] |

Table 2: Analytical Specifications

| Analysis | Specification | Reference |

| Purity (HPLC) | >95% | [9] |

| Isotopic Enrichment | ≥98 atom % D | (Typical for commercial standards) |

| Chemical Identity | Conforms to structure via ¹H-NMR, MS | (Standard analytical requirement) |

Characterization Workflow

A standard workflow ensures the comprehensive analysis of the final product.

Experimental Protocols: Characterization

2.3.1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the chemical purity of this compound.

-

Instrumentation: HPLC system with a UV detector (e.g., Waters Alliance e2695).[11]

-

Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 150 mm x 4.6 mm, 3.5 µm).[11]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid) and an organic solvent (e.g., methanol or acetonitrile). A 50:50 (v/v) ratio is a good starting point.[11]

-

Flow Rate: 1.0 mL/min.[11]

-

Detection Wavelength: 216 nm.[11]

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 10-50 µg/mL.[11]

-

Analysis: Inject 10-20 µL of the sample solution. Purity is calculated based on the area percentage of the principal peak relative to the total peak area.

2.3.2. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and isotopic incorporation.

-

Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system (e.g., SCIEX QTRAP 5500).[11]

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Analysis: The sample is introduced via an LC system similar to the one described for HPLC analysis. The mass spectrometer is set to scan for the protonated molecular ion [M+H]⁺. For this compound, the expected m/z value would be approximately 436.2. High-resolution mass spectrometry can be used to confirm the elemental composition.

2.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure and the location of deuterium labels.

-

Instrumentation: 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H-NMR Analysis: The ¹H-NMR spectrum of this compound is expected to be similar to that of Cariprazine, but with significant signal reduction or absence for the N,N-dimethyl protons and the protons on the ethyl bridge, confirming successful deuteration.[12]

-

¹³C-NMR Analysis: The ¹³C-NMR spectrum will show characteristic shifts for the carbon atoms. Carbons bonded to deuterium will exhibit triplet patterns due to C-D coupling and will be of lower intensity.

Mechanism of Action: Signaling Pathway

While this compound is used as an analytical tool, its pharmacological activity is identical to that of non-deuterated Cariprazine. The therapeutic effects are believed to be mediated through a combination of partial agonist activity at central dopamine D2/D3 and serotonin 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.[13][14] Cariprazine exhibits a notably higher affinity for the D3 receptor compared to the D2 receptor.[10][15]

This dual action as a partial agonist allows Cariprazine to modulate dopaminergic activity, reducing it in hyperdopaminergic states and enhancing it in hypodopaminergic states.[1] This profile is thought to contribute to its efficacy against a broad spectrum of symptoms in schizophrenia and bipolar disorder.[1][16]

References

- 1. What is the mechanism of Cariprazine hydrochloride? [synapse.patsnap.com]

- 2. Cariprazine - Wikipedia [en.wikipedia.org]

- 3. clearsynth.com [clearsynth.com]

- 4. WO2020042876A1 - Synthesis method for cariprazine - Google Patents [patents.google.com]

- 5. medkoo.com [medkoo.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. researchgate.net [researchgate.net]

- 8. 卡利拉嗪-D8 溶液 100 μg/mL (Acetonitrile: Water with 1% 1M HCl (50:50) (v/v)), certified reference material, ampule of 1 mL, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | CAS 1308278-69-4 | LGC Standards [lgcstandards.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. acgpubs.org [acgpubs.org]

- 12. Cariprazine(839712-12-8) 1H NMR spectrum [chemicalbook.com]

- 13. VRAYLAR® (cariprazine) Mechanism of Action [vraylarhcp.com]

- 14. psychscenehub.com [psychscenehub.com]

- 15. The Mechanism of Action of Cariprazine in Schizophrenia - Bepharco [bepharco.com]

- 16. go.drugbank.com [go.drugbank.com]

A Technical Guide to the Mechanism and Application of Cariprazine-d8 as an Internal Standard in Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cariprazine is a third-generation atypical antipsychotic with a unique pharmacological profile, primarily acting as a dopamine D3/D2 receptor partial agonist.[1] Its clinical efficacy in treating schizophrenia and bipolar disorder necessitates robust and accurate methods for its quantification in biological matrices.[1][2] This is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and specificity. The accuracy of LC-MS/MS quantification relies heavily on the use of an appropriate internal standard (IS) to correct for variability during sample processing and analysis.

This technical guide details the mechanism of action of Cariprazine-d8, a deuterated analog of the parent drug, as an internal standard. It explores the physicochemical principles that make stable isotope-labeled standards the ideal choice for mass spectrometry and provides a detailed experimental protocol for the quantification of Cariprazine in human plasma.

Pharmacological Context: The Significance of Cariprazine

Cariprazine's therapeutic effects are believed to be mediated through a combination of partial agonism at dopamine D2/D3 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[1][3] It exhibits a notably high affinity for the D3 receptor, which may contribute to its efficacy against the negative and cognitive symptoms of schizophrenia.[4][5][6] Given its complex pharmacology and metabolism into two active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), precise measurement of the parent compound is fundamental to understanding its exposure-response relationship.[5][7]

The Role of an Internal Standard in LC-MS/MS

The "mechanism of action" of this compound is not pharmacological; it is analytical. As an internal standard, its purpose is to ensure the accuracy and precision of quantification by correcting for procedural variations. Mass spectrometry is highly sensitive, but the analyte signal can be affected by several factors, including incomplete extraction recovery, sample degradation, and matrix effects (ion suppression or enhancement).

An ideal internal standard behaves identically to the analyte during sample preparation and analysis but is distinguishable by the mass spectrometer. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because they fulfill these criteria perfectly.

Core Principles of this compound as an Internal Standard:

-

Chemical and Physical Identity : this compound is chemically identical to Cariprazine, except that eight hydrogen atoms have been replaced with deuterium. This substitution results in a negligible difference in polarity and chemical properties, ensuring it co-elutes during chromatography and has the same extraction efficiency.

-

Mass Differentiation : The mass spectrometer can easily distinguish this compound from Cariprazine due to the mass difference (8 Daltons).

-

Correction for Variability : Because this compound behaves like the analyte, any sample loss during extraction or signal suppression in the ion source will affect both compounds proportionally. The ratio of the analyte's response to the internal standard's response remains constant. Quantification is based on this stable ratio, leading to highly reliable results.

Experimental Protocol: Quantification of Cariprazine in Human Plasma

The following is a representative LC-MS/MS method for the quantification of Cariprazine, adapted from established protocols for antipsychotic drug analysis.

Workflow Overview

A robust bioanalytical workflow is essential for generating reliable data. The process begins with sample collection and culminates in the calculation of the analyte concentration based on a calibration curve.

Detailed Methodologies

Sample Preparation (Protein Precipitation)

-

Aliquot Sample : Transfer 50 µL of human plasma (from calibrators, quality control samples, or unknown samples) into a microcentrifuge tube.

-

Add Internal Standard : Add 100 µL of a protein precipitation solvent (e.g., a 70:30 v/v mixture of methanol and 0.1M aqueous zinc sulfate) that has been pre-spiked with this compound to a working concentration.

-

Vortex : Vortex the mixture briefly to ensure thorough mixing and protein denaturation.

-

Centrifuge : Centrifuge the samples at high speed (e.g., 18,000 x g) for five minutes to pellet the precipitated proteins.

-

Transfer and Dilute : Carefully transfer 100 µL of the clear supernatant to a 96-well plate and dilute with 100 µL of pure water.

-

Mix : Mix the plate for three minutes before placing it in the autosampler for analysis.

Liquid Chromatography Conditions

The goal of the LC system is to separate Cariprazine from other endogenous matrix components before it enters the mass spectrometer.

| Parameter | Specification |

| System | UPLC System (e.g., ACQUITY UPLC I-Class)[3] |

| Column | C18 Reversed-Phase Column |

| Mobile Phase A | 10 mmol/L Ammonium Formate in Water + 0.1% Formic Acid |

| Mobile Phase B | 10 mmol/L Ammonium Formate in Methanol + 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Gradient | Gradient elution is used to effectively separate analytes. |

| Injection Volume | 15 µL |

| Column Temp. | 40 °C |

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

| Parameter | Specification |

| System | Triple Quadrupole Mass Spectrometer (e.g., Xevo TQ-S micro)[3] |

| Ionization Mode | Electrospray Ionization, Positive (ESI+)[3] |

| Capillary Voltage | 4000 V |

| Gas Temp. | 350 °C |

| MRM Transitions | See Table below |

MRM Transitions for Quantification

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Cariprazine (Analyte) | 427.2 | 207.1 |

| This compound (IS) | 435.2 | 215.1 |

| Note: MRM transitions for Cariprazine are based on published methods. The transition for this compound is predicted based on the addition of 8 Daltons to the precursor and product ions, assuming the deuterium labels are on the stable part of the molecule that is retained in the fragment. |

Quantitative Data and Performance

Method validation is performed to ensure the analytical method is accurate, precise, and reliable for its intended purpose. The following table summarizes typical performance characteristics for a validated Cariprazine assay.

| Performance Parameter | Typical Result |

| Linearity Range | 2.88 – 480 ng/mL[3] |

| Correlation Coefficient (r²) | > 0.99 |

| Precision (%CV) | ≤ 8.7%[3] |

| Repeatability (%CV) | ≤ 7.4%[3] |

| Matrix Effects | Minimal, with IS correction ratios between 0.88 and 1.14[3] |

| Extraction Recovery | Consistent and reproducible |

Conclusion

This compound serves as an indispensable tool in the bioanalysis of Cariprazine. Its mechanism as an internal standard is rooted in its near-identical physicochemical behavior to the unlabeled analyte, combined with its mass-based distinguishability. By co-eluting and experiencing the same procedural variations and matrix effects, this compound allows for a highly accurate and precise ratiometric quantification. The implementation of a validated LC-MS/MS method using a deuterated internal standard is fundamental for reliable pharmacokinetic and clinical research, ultimately supporting the safe and effective use of Cariprazine in clinical practice.

References

- 1. ZnCl2 Precipitation-Assisted Sample Preparation for Proteomic Analysis [bio-protocol.org]

- 2. Organic Solvent-Based Protein Precipitation for Robust Proteome Purification Ahead of Mass Spectrometry [jove.com]

- 3. waters.com [waters.com]

- 4. ZnCl2 Precipitation-Assisted Sample Preparation for Proteomic Analysis [en.bio-protocol.org]

- 5. tandfonline.com [tandfonline.com]

- 6. wjpsronline.com [wjpsronline.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Certificate of Analysis Specifications for Cariprazine-d8

Introduction for Researchers, Scientists, and Drug Development Professionals

Cariprazine-d8 is the deuterium-labeled version of Cariprazine, an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1] As a stable isotope-labeled (SIL) internal standard, this compound is a critical tool in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of pharmacokinetic and metabolic studies.[2] A Certificate of Analysis (CoA) for this compound is a formal document that provides verified data on its identity, purity, and quality, assuring researchers of its suitability for its intended analytical application. This guide details the typical specifications found on a CoA for this compound, the experimental methods used to determine these specifications, and the logical workflow of the certification process.

Certificate of Analysis: Typical Specifications

The following table summarizes the key analytical data and acceptance criteria for a representative batch of this compound solid reference material.

| Parameter | Test Method | Specification | Example Result |

| Identification | |||

| Appearance | Visual Inspection | White to Off-White or Pale Beige Solid | Conforms[3][4] |

| Mass Spectrometry (MS) | ESI-MS | Conforms to the theoretical mass of the molecular ion | Conforms |

| ¹H NMR Spectroscopy | ¹H NMR | Conforms to the structure | Conforms |

| Assay | |||

| Purity by HPLC | HPLC-UV | ≥95% | 99.35%[4][5] |

| Physical Properties | |||

| Molecular Formula | - | C₂₁H₂₄D₈Cl₂N₄O | C₂₁H₂₄D₈Cl₂N₄O[2][5] |

| Molecular Weight | - | 435.46 g/mol | 435.46 g/mol [5][6] |

| CAS Number | - | 1308278-69-4 | 1308278-69-4[5] |

| General Information | |||

| Storage Condition | - | Long-term storage at -20°C, under inert atmosphere | -20°C[3][5] |

| Solubility | - | Soluble in DMSO (Slightly), Methanol (Slightly) | Conforms[3] |

Detailed Experimental Protocols

The specifications outlined in the Certificate of Analysis are verified through rigorous analytical testing. The methodologies for these key experiments are detailed below.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of this compound by separating it from any potential impurities.

-

Instrumentation : A standard HPLC system equipped with a UV detector (e.g., Agilent 1260 Infinity II) is used.[4]

-

Column : A reverse-phase C18 column, such as an Inertsil ODS-3 (250 mm × 4.6 mm, 5 µm), is commonly employed.

-

Mobile Phase : A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a 50:50 (v/v) mixture of 0.05M Ammonium Acetate Buffer (pH adjusted to 4.8 with acetic acid) and Acetonitrile.

-

Flow Rate : A constant flow rate, typically 1.0 mL/min, is maintained.

-

Detection : The UV detector is set to a wavelength where the analyte has maximum absorbance, such as 216 nm.

-

Procedure : A solution of this compound is prepared in a suitable diluent (e.g., 50:50 Acetonitrile:Water) and injected into the HPLC system. The retention time for the main peak is recorded (e.g., approximately 5.1 minutes). Purity is calculated by comparing the area of the main this compound peak to the total area of all peaks in the chromatogram.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is a powerful technique used to confirm the molecular weight and elemental composition of the compound.

-

Instrumentation : A Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with an Electrospray Ionization (ESI) source, is used.

-

Procedure : A dilute solution of this compound is introduced into the mass spectrometer. The instrument is set to detect positive ions. The resulting mass spectrum is analyzed for the presence of the molecular ion [M+H]⁺. For this compound (MW = 435.46), the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 436.47. The observed mass must match the theoretical mass within a narrow tolerance, confirming the identity and isotopic enrichment of the compound.

Structural Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of the molecule, confirming the arrangement of atoms.

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent : A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or Methanol-d₄, is used.

-

Procedure : A small amount of the this compound sample is dissolved in the deuterated solvent and placed in the NMR spectrometer. The resulting ¹H NMR spectrum is analyzed. For this compound, the signals corresponding to the protons on the deuterated positions (piperazine ring and methyl groups) will be absent or significantly diminished compared to the spectrum of non-deuterated Cariprazine. The remaining signals must be consistent with the expected chemical shifts and splitting patterns for the protons in the rest of the molecule, confirming its structure.

Mandatory Visualizations

The following diagram illustrates the standard workflow for the quality control and certification of a batch of this compound reference material.

References

- 1. Cariprazine: chemistry, pharmacodynamics, pharmacokinetics, and metabolism, clinical efficacy, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. clearsynth.com [clearsynth.com]

- 3. Cariprazine D8 CAS#: 1308278-50-3 [amp.chemicalbook.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound | CAS 1308278-69-4 | LGC Standards [lgcstandards.com]

- 6. stable-isotopes.com [stable-isotopes.com]

Navigating the Landscape of Cariprazine-d8 Reference Standards: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the atypical antipsychotic cariprazine, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and reliable results. This in-depth technical guide provides a comprehensive overview of the commercial suppliers of Cariprazine-d8, a commonly used deuterated internal standard, and offers detailed insights into its application in bioanalytical methods.

Commercial Availability and Comparative Analysis

This compound is available from several reputable suppliers of reference standards. To facilitate the selection process for research laboratories, the following table summarizes the key specifications of this compound offered by prominent commercial vendors. It is important to note that while general purity information is often readily available, detailed specifications such as exact purity and isotopic enrichment are typically found on the lot-specific Certificate of Analysis (CoA), which may require a product purchase or direct inquiry to access.

| Supplier | Product Number | Format | Purity | Isotopic Enrichment | CAS Number |

| LGC Standards | TRC-C183492 | Neat Solid | >95% (HPLC)[1] | Not specified | 1308278-69-4[1] |

| Sigma-Aldrich (Cerilliant) | C-249 | Solution (100 µg/mL in Acetonitrile:Water with 1% 1M HCl) | Not specified on product page (Certified Reference Material) | Not specified | 1308278-50-3 |

| Clearsynth | CS-T-94074 | Neat Solid | Not specified | Not specified | 1308278-69-4[2] |

| MedchemExpress | HY-14763S1 | Neat Solid | 99.51% | Not specified | 1308278-69-4 |

Synthesis of this compound: A Plausible Approach

While specific, publicly available, step-by-step synthetic procedures for this compound are not readily found in the scientific literature, a plausible synthetic route can be conceptualized based on the known synthesis of cariprazine and general methodologies for deuterium labeling. The deuterated isotopologues are typically introduced via deuterated starting materials. A potential retrosynthetic analysis suggests that a key intermediate, a deuterated analog of trans-4-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]-ethyl}-cyclohexylamine, would be reacted with a deuterated dimethylcarbamoyl chloride.

Caption: Plausible synthetic pathway for this compound.

Bioanalytical Application: A Representative LC-MS/MS Protocol

This compound is an ideal internal standard for the quantification of cariprazine in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the analyte and the deuterated internal standard allows for the correction of variability in sample preparation and instrument response. While a universally standardized protocol does not exist, the following represents a detailed, typical methodology for such an analysis.

1. Sample Preparation: Protein Precipitation

This method is commonly employed for its simplicity and efficiency in removing the majority of proteins from the plasma sample.

-

To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of a precipitating agent (e.g., acetonitrile or methanol) containing this compound at a known concentration (e.g., 50 ng/mL).

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. Liquid Chromatography

The chromatographic separation is crucial for isolating cariprazine and this compound from other endogenous plasma components.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size) is suitable for this separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, which is then ramped up to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: A flow rate of 0.4 mL/min is commonly used.

-

Injection Volume: 5-10 µL of the prepared sample supernatant.

3. Tandem Mass Spectrometry

Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode and multiple reaction monitoring (MRM).

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions:

-

Cariprazine: The precursor ion (Q1) would be the protonated molecule [M+H]+, and the product ion (Q3) would be a specific fragment ion.

-

This compound: The precursor ion (Q1) would be the protonated deuterated molecule [M+H]+, and the product ion (Q3) would be the corresponding fragment ion.

-

-

Instrument Parameters: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for each analyte to achieve maximum sensitivity.

Caption: Experimental workflow for bioanalysis of cariprazine.

Mechanism of Action: Cariprazine's Signaling Pathway

Cariprazine's therapeutic effects are primarily attributed to its partial agonism at dopamine D2 and D3 receptors, with a higher affinity for the D3 receptor. This dual action modulates dopaminergic neurotransmission in different brain regions. Additionally, cariprazine exhibits partial agonism at serotonin 5-HT1A receptors and acts as an antagonist at 5-HT2B receptors.

Caption: Cariprazine's primary receptor interactions.

References

An In-depth Technical Guide on the Metabolism of Cariprazine-d8 and its Potential for Isotopic Exchange

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolism of cariprazine, a potent antipsychotic agent, and extends this understanding to its deuterated analog, cariprazine-d8. The document delves into the established metabolic pathways of cariprazine, primarily mediated by cytochrome P450 enzymes, leading to the formation of its major active metabolites. Furthermore, this guide explores the theoretical implications of deuterium substitution on the metabolism of this compound, focusing on the kinetic isotope effect. The potential for in-vitro and in-vivo isotopic exchange is also discussed. Detailed experimental protocols for studying drug metabolism and isotopic exchange are provided to facilitate further research in this area. Quantitative data from existing literature on cariprazine pharmacokinetics are summarized in tabular format. Finally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise representation of the underlying processes.

Introduction

Cariprazine is an atypical antipsychotic approved for the treatment of schizophrenia and bipolar disorder.[1] It acts as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors.[1][2] The metabolism of cariprazine is a critical determinant of its pharmacokinetic profile and overall clinical efficacy. Cariprazine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) 3A4 enzyme and to a lesser extent by CYP2D6.[2][3] This metabolic process leads to the formation of two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), which contribute significantly to the therapeutic effect of the parent drug.[4]

This compound is a deuterated version of cariprazine, where eight hydrogen atoms have been replaced by deuterium.[5] The substitution of hydrogen with deuterium, a stable isotope of hydrogen, can alter the metabolic rate of a drug due to the kinetic isotope effect (KIE).[6][7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage is often the rate-limiting step in drug metabolism.[8] Consequently, deuterated compounds may exhibit a slower rate of metabolism, leading to a longer half-life and altered pharmacokinetic profile.[7] This guide will explore the known metabolism of cariprazine and project the likely metabolic fate of this compound, alongside an assessment of its potential for isotopic exchange.

Cariprazine Metabolism

The metabolism of cariprazine primarily involves N-demethylation and hydroxylation reactions.[9][10] The initial metabolic step is the demethylation of the N,N-dimethylcarbamoyl side chain, leading to the formation of desmethyl-cariprazine (DCAR).[11] DCAR is an active metabolite and is further demethylated to form didesmethyl-cariprazine (DDCAR), which is also pharmacologically active.[12][11] DDCAR has a significantly longer half-life than both cariprazine and DCAR, contributing to the sustained clinical effect of the drug.[9][13] In addition to demethylation, hydroxylation of the cyclohexyl ring and other parts of the molecule also occurs, leading to the formation of various hydroxylated metabolites that are subsequently conjugated and excreted.[9][14]

Key Metabolizing Enzymes

-

CYP3A4: This is the primary enzyme responsible for the metabolism of cariprazine and its metabolites.[2][4][3]

-

CYP2D6: This enzyme plays a lesser role in the metabolism of cariprazine.[2][4][3]

This compound: Predicted Metabolism and the Kinetic Isotope Effect

The deuteration of cariprazine to form this compound is intended to slow down its metabolism. The eight deuterium atoms are typically placed at metabolically vulnerable positions, such as the N-methyl groups and adjacent methylene groups. The breaking of the C-D bond at these positions by CYP enzymes would require more energy than breaking a C-H bond, thus slowing down the rate of demethylation and subsequent metabolic steps.[15] This phenomenon is known as the deuterium kinetic isotope effect (KIE).[6]

The anticipated consequences of the KIE on this compound metabolism include:

-

Reduced rate of formation of DCAR and DDCAR: The primary demethylation steps are expected to be slower.

-

Increased plasma concentrations of the parent drug (this compound): A slower metabolism would lead to higher exposure to the deuterated parent drug.

-

Altered ratio of parent drug to metabolites: The plasma concentration ratio of this compound to its deuterated metabolites would likely be higher compared to the non-deuterated form.

-

Potentially longer half-life: The overall elimination of the drug from the body may be slower.

It is important to note that these are predicted effects, and dedicated comparative metabolism studies of cariprazine and this compound are required for confirmation.

Potential for Isotopic Exchange

Isotopic exchange refers to the process where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., water), or vice versa. The stability of the C-D bond makes isotopic exchange of deuterium atoms attached to carbon unlikely under physiological conditions. However, deuterium atoms attached to heteroatoms (like nitrogen or oxygen) can be more labile and prone to exchange with protons from water. In this compound, the deuterium atoms are on carbon atoms, and therefore, the potential for in-vivo isotopic exchange is considered to be very low.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of cariprazine and its major metabolites from clinical studies. Data for this compound is not yet available in the public domain.

| Parameter | Cariprazine | Desmethyl-Cariprazine (DCAR) | Didesmethyl-Cariprazine (DDCAR) | Reference |

| Tmax (hours) | 3 - 6 | ~4 | ~6 | [16] |

| Half-life (t1/2) | 2 - 5 days | 1 - 2 days | 1 - 3 weeks | |

| Time to Steady State | ~1 week | ~1 week | ~3 weeks | [13] |

| Plasma Protein Binding | 91 - 97% | 91 - 97% | 91 - 97% | [2] |

Table 1: Pharmacokinetic Parameters of Cariprazine and its Major Metabolites.

| Metabolite | Relative Exposure (AUC) vs. Cariprazine | Pharmacological Activity | Reference |

| Desmethyl-Cariprazine (DCAR) | ~30% | Active | [10] |

| Didesmethyl-Cariprazine (DDCAR) | 3-6 fold higher | Active | [4][17] |

Table 2: Relative Exposure and Activity of Major Cariprazine Metabolites.

Experimental Protocols

This section provides generalized protocols for key experiments to study the metabolism of cariprazine and this compound and to assess the potential for isotopic exchange.

In Vitro Metabolism using Human Liver Microsomes

Objective: To determine the metabolic stability and identify the metabolites of cariprazine and this compound.

Materials:

-

Cariprazine and this compound

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Internal standard (for analytical quantification)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of cariprazine and this compound in a suitable solvent (e.g., DMSO).

-

Pre-incubate HLM in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the substrate (cariprazine or this compound) and the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent drug and identify the formed metabolites.

-

Calculate the in vitro half-life and intrinsic clearance to assess metabolic stability.

In Vivo Metabolite Profiling in Rodents

Objective: To identify and quantify the metabolites of cariprazine and this compound in a living organism.

Materials:

-

Cariprazine and this compound

-

Rodents (e.g., rats or mice)

-

Vehicle for drug administration (e.g., saline, PEG400)

-

Blood collection supplies

-

Metabolic cages for urine and feces collection

-

Sample processing reagents

-

LC-MS/MS system

Procedure:

-

Administer a single dose of cariprazine or this compound to the rodents via a relevant route (e.g., oral gavage).

-

Collect blood samples at various time points post-dose.

-

Separate plasma from the blood samples.

-

House the animals in metabolic cages to collect urine and feces for a specified period.

-

Process the plasma, urine, and feces samples to extract the drug and its metabolites.

-

Analyze the processed samples by LC-MS/MS to identify and quantify cariprazine, this compound, and their respective metabolites.

Assessment of Isotopic Exchange

Objective: To determine the stability of the deuterium label in this compound under physiological conditions.

Materials:

-

This compound

-

Phosphate buffered saline (PBS) at pH 7.4

-

Incubator at 37°C

-

LC-MS/MS system

Procedure:

-

Incubate this compound in PBS at 37°C for an extended period (e.g., 24, 48, 72 hours).

-

At various time points, take an aliquot of the incubation mixture.

-

Analyze the samples by high-resolution LC-MS to determine the mass of the this compound molecule.

-

A decrease in the molecular weight over time would indicate the exchange of deuterium for hydrogen. The absence of a mass shift would suggest that the deuterium label is stable.

Visualizations

Cariprazine Metabolic Pathway

Caption: Metabolic pathway of cariprazine.

Experimental Workflow for In Vitro Metabolism Study

Caption: In vitro metabolism workflow.

Signaling Pathways of Cariprazine

References

- 1. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical exchange of labile protons by deuterium enables selective detection of pharmaceuticals in solid formulations - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC04585K [pubs.rsc.org]

- 3. Population Pharmacokinetics of Cariprazine and its Major Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Population Pharmacokinetics of Cariprazine and its Major Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 9. dovepress.com [dovepress.com]

- 10. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 11. dovepress.com [dovepress.com]

- 12. acgpubs.org [acgpubs.org]

- 13. aminer.org [aminer.org]

- 14. simulations-plus.com [simulations-plus.com]

- 15. japtronline.com [japtronline.com]

- 16. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Cariprazine-d8: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this document provides a concise technical guide on Cariprazine-d8, a deuterated analog of the atypical antipsychotic Cariprazine. This guide details its fundamental properties, likely applications in research, and the pharmacological basis of its parent compound.

Core Physicochemical Data

This compound is a stable, isotopically labeled form of Cariprazine. The primary use of deuterated compounds like this compound in research is as an internal standard for quantitative bioanalytical assays, such as those used in pharmacokinetic and metabolic studies. The deuterium labeling provides a distinct mass signature for mass spectrometry-based detection, allowing for precise quantification of the non-deuterated parent drug.

| Property | Value | Source(s) |

| CAS Number | 1308278-50-3 | [1] |

| Molecular Weight | 435.46 g/mol | [1] |

| Molecular Formula | C21H24D8Cl2N4O | [1] |

It is important to note that another CAS number, 1308278-69-4, has also been associated with a "Cariprazine D8" compound, specifying the location of the deuterium atoms. Researchers should verify the specific isotopic labeling pattern when sourcing this compound.

Synthesis and Analytical Characterization

The synthesis of this compound is not extensively detailed in publicly available literature, as it is primarily a commercial product for research use. However, the synthesis of the parent compound, Cariprazine, involves the acylation of a precursor compound with dimethylcarbamoyl chloride. It is plausible that a similar synthetic route is employed for this compound, utilizing deuterated starting materials.

Various analytical methods have been developed for the determination of Cariprazine in pharmaceutical dosage forms and biological matrices. These methods, which can be adapted for this compound, include:

-

High-Performance Liquid Chromatography (HPLC): HPLC methods are available for the identification, assay, and content uniformity of Cariprazine.

-

High-Performance Thin-Layer Chromatography (HPTLC): A validated HPTLC method has been established for the estimation of Cariprazine.

In a research setting, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the most common technique for applications involving this compound as an internal standard.

Mechanism of Action of Cariprazine

The therapeutic effects of Cariprazine are believed to be mediated through its interaction with central dopamine and serotonin receptors. As this compound is pharmacologically identical to Cariprazine, it is expected to share the same mechanism of action. The key pharmacological activities of Cariprazine include:

-

Dopamine D3 and D2 Receptor Partial Agonism: Cariprazine exhibits a high affinity for both D3 and D2 receptors, with a preference for the D3 receptor. Its partial agonist activity means it can modulate dopaminergic activity, acting as an agonist when neurotransmitter levels are low and an antagonist when they are high.

-

Serotonin 5-HT1A Receptor Partial Agonism: Similar to its action on dopamine receptors, Cariprazine acts as a partial agonist at 5-HT1A receptors.

-

Serotonin 5-HT2A Receptor Antagonism: Cariprazine functions as an antagonist at 5-HT2A receptors.

This complex receptor binding profile contributes to its efficacy in treating a range of symptoms associated with schizophrenia and bipolar disorder.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of Cariprazine and a typical experimental workflow where this compound would be utilized.

Caption: Proposed mechanism of action of Cariprazine at key dopamine and serotonin receptors.

Caption: Typical workflow for a pharmacokinetic study using this compound as an internal standard.

References

Methodological & Application

Application Note: High-Throughput Quantification of Cariprazine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Cariprazine in human plasma. The method utilizes Cariprazine-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The method was developed to be suitable for pharmacokinetic studies and therapeutic drug monitoring of Cariprazine.

Introduction

Cariprazine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2] It acts as a partial agonist at dopamine D2 and D3 receptors.[1] Monitoring plasma concentrations of Cariprazine is crucial for optimizing therapeutic outcomes and minimizing potential adverse effects. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.[3] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the reliability of the results. This application note provides a detailed protocol for the quantification of Cariprazine in human plasma using LC-MS/MS with this compound as the internal standard.

Experimental Protocols

Materials and Reagents

-

Cariprazine reference standard (Sigma-Aldrich or equivalent)

-

This compound internal standard (Toronto Research Chemicals or equivalent)

-

HPLC-grade methanol (Fisher Scientific or equivalent)

-

HPLC-grade acetonitrile (Fisher Scientific or equivalent)

-

Formic acid, LC-MS grade (Fisher Scientific or equivalent)

-

Ultrapure water (Milli-Q® or equivalent)

-

Human plasma (BioIVT or equivalent)

Instrumentation

-

LC System: Waters ACQUITY UPLC I-Class System or equivalent

-

Mass Spectrometer: SCIEX QTRAP 5500 or Waters Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer or equivalent[4]

-

Analytical Column: Waters C18 column (150x4.6mm, 3.35-micron) or Phenomenex Kinetex® C18 column (5μm, 250×4.6mm) or equivalent[4][5]

Sample Preparation

-

Thaw plasma samples and standards to room temperature.

-

To 100 µL of plasma, add 10 µL of this compound internal standard working solution (100 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.[3]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean autosampler vial.

-

Inject 5 µL into the LC-MS/MS system.

Liquid Chromatography

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Gradient Program:

| Time (min) | %B |

| 0.0 | 20 |

| 1.0 | 20 |

| 4.0 | 95 |

| 5.0 | 95 |

| 5.1 | 20 |

| 7.0 | 20 |

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Ion Spray Voltage: 5500 V[4]

-

Source Temperature: 500 °C[4]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: Optimized Mass Spectrometry Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |

| Cariprazine | 427.3 | 207.1 | 35 | 80 |

| This compound | 435.3 | 215.1 | 35 | 80 |

Table 2: Method Performance Characteristics (Representative Data)

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (%RSD) | < 15% |

| Recovery | > 85% |

| Matrix Effect | Minimal |

Mandatory Visualizations

Conclusion

The LC-MS/MS method described provides a reliable and high-throughput approach for the quantification of Cariprazine in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple sample preparation and rapid chromatographic analysis make this method well-suited for clinical research and pharmacokinetic studies.

References

- 1. HPLC-MS Method for Analysis of Cariprazine on Primesep B Column | SIELC Technologies [sielc.com]

- 2. researchgate.net [researchgate.net]

- 3. phenomenex.com [phenomenex.com]

- 4. acgpubs.org [acgpubs.org]

- 5. Development and validation of a stability-indicating high performance liquid chromatographic assay for determination of cariprazine in bulk form and in drug product - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for the Quantification of Cariprazine in Human Plasma using Cariprazine-d8 as an Internal Standard by LC-MS/MS

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cariprazine is an atypical antipsychotic medication utilized in the treatment of schizophrenia and bipolar disorder.[1] Its therapeutic efficacy is thought to be mediated through partial agonism at dopamine D2 and D3 receptors, and serotonin 5-HT1A receptors, as well as antagonism at serotonin 5-HT2A receptors.[1][2] Accurate quantification of cariprazine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. This document provides a detailed protocol for the determination of cariprazine in human plasma samples using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Cariprazine-d8 as an internal standard.

The use of a stable isotope-labeled internal standard like this compound is critical for reliable bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus ensuring high accuracy and precision of the measurement.[3] The protocol outlines a straightforward protein precipitation method for sample preparation, followed by rapid and selective LC-MS/MS analysis.

Signaling Pathways of Cariprazine

Cariprazine's pharmacological effects are primarily attributed to its interaction with dopamine and serotonin receptor signaling pathways.

Experimental Workflow

The analytical workflow for the quantification of cariprazine in plasma is a multi-step process designed for high-throughput and accuracy.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the LC-MS/MS method for cariprazine analysis.

Table 1: LC-MS/MS Method Parameters

| Parameter | Condition |

| LC System | ACQUITY UPLC I-Class or equivalent |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS System | Xevo TQ-S micro or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 1.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temp | 500 °C |

| Desolvation Gas Flow | 1000 L/hr |

| Cone Gas Flow | 150 L/hr |

Table 2: MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Cariprazine | 428.3 | 209.2 | 40 | 30 |

| This compound (Internal Standard) | 436.3 | 217.2 | 40 | 30 |

Note: The MRM transition for this compound is predicted based on the stable isotope label and may require optimization.

Table 3: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.5 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 10% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

| Matrix Effect | Minimal and compensated by IS |

Experimental Protocols

1. Materials and Reagents

-

Cariprazine certified reference standard

-

This compound certified reference standard

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Microcentrifuge tubes (1.5 mL)

-

96-well collection plates

2. Preparation of Stock and Working Solutions

-

Cariprazine Stock Solution (1 mg/mL): Accurately weigh and dissolve cariprazine in methanol.

-

Cariprazine Working Solutions: Prepare serial dilutions of the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

This compound Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the this compound internal standard working solution (50 ng/mL in acetonitrile) to each tube.

-

Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the clear supernatant to a 96-well collection plate.

-

Add 100 µL of ultrapure water to each well.

-

Seal the plate and vortex mix for 1 minute.

-

The plate is now ready for injection into the LC-MS/MS system.

4. LC-MS/MS Analysis

-

Set up the LC-MS/MS system with the parameters outlined in Table 1 and Table 2.

-

Equilibrate the column with the initial mobile phase conditions for at least 10 minutes.

-

Create a sequence including a blank, calibration curve standards, QC samples, and the unknown plasma samples.

-

Inject the samples and acquire the data in MRM mode.

5. Data Analysis and Quantification

-

Integrate the chromatographic peaks for cariprazine and this compound.

-

Calculate the peak area ratio of cariprazine to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of cariprazine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

6. Method Validation The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of cariprazine and the internal standard.

-

Linearity and Range: Assess the linearity of the calibration curve over the specified concentration range.

-

Precision and Accuracy: Determine the intra- and inter-day precision and accuracy using QC samples at low, medium, and high concentrations.

-

Recovery: Evaluate the extraction recovery of cariprazine and the internal standard by comparing the peak areas of extracted samples to those of unextracted standards.

-

Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix.

-

Stability: Evaluate the stability of cariprazine in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage).

This comprehensive protocol provides a robust framework for the accurate and precise quantification of cariprazine in human plasma, supporting a wide range of clinical and research applications.

References

Application Notes and Protocols for Cariprazine-d8 in Pharmacokinetic and Bioavailability Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cariprazine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. To accurately determine its pharmacokinetic profile and bioavailability, a stable isotope-labeled internal standard is crucial for quantitative bioanalysis. Cariprazine-d8, a deuterated analog of Cariprazine, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its use ensures high accuracy and precision by correcting for variations in sample preparation and instrument response. These application notes provide detailed protocols for the use of this compound in pharmacokinetic and bioavailability studies of Cariprazine in human plasma.

Cariprazine Metabolism

Cariprazine is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6.[1][2] The main metabolic pathways involve N-dealkylation, resulting in the formation of two major active metabolites: desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR).[1][2] These metabolites are pharmacologically active and contribute to the overall therapeutic effect. The metabolic cascade is illustrated in the following pathway.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the mean pharmacokinetic parameters of Cariprazine and its active metabolites, DCAR and DDCAR, following a single oral administration of a 1.0 mg Cariprazine dose to healthy volunteers. The use of a deuterated internal standard like this compound is essential for the accurate quantification required to derive these parameters.

| Parameter | Cariprazine | Desmethyl-Cariprazine (DCAR) | Didesmethyl-Cariprazine (DDCAR) |

| Cmax (ng/mL) | 0.62 (± 0.24) | 0.12 (± 0.03) | 0.10 (± 0.03) |

| Tmax (hr) | 6.38 (± 2.72) | 24.0 (± 8.5) | 72.0 (± 48.0) |

| AUC (ng·hr/mL) | 29.8 (± 10.1) | 18.2 (± 5.2) | 63.8 (± 25.5) |

| t½ (hr) | 48.5 (± 20.7) | 66.8 (± 28.5) | 378 (± 145) |

Data adapted from a study in healthy volunteers following a single 1.0 mg oral dose of Cariprazine[3]. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life. Values are presented as mean (± standard deviation).

Experimental Protocols

Bioanalytical Method for Cariprazine in Human Plasma using LC-MS/MS

This protocol describes a validated method for the quantification of Cariprazine in human plasma using this compound as an internal standard.

a. Materials and Reagents:

-

Cariprazine analytical standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

96-well plates

-

Centrifuge

-

LC-MS/MS system (e.g., Agilent, Sciex, Waters)

b. Preparation of Standard and Quality Control (QC) Solutions:

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Cariprazine and this compound in methanol.

-

Working Standard Solutions: Serially dilute the Cariprazine primary stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water.

-

Quality Control (QC) Samples: Prepare QC samples in pooled human plasma at a minimum of three concentration levels (low, medium, and high) to fall within the range of the calibration curve.

c. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of human plasma (blank, standard, QC, or unknown sample) into a 96-well plate.

-

Add 20 µL of the this compound internal standard working solution (100 ng/mL) to all wells except for the blank matrix samples.

-

Add 300 µL of acetonitrile to each well to precipitate the plasma proteins.

-

Vortex the plate for 5 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

d. LC-MS/MS Conditions:

-

LC System: A suitable UPLC or HPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-4.0 min: 10% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions:

-

Cariprazine: m/z 427.2 → 207.1

-

This compound: m/z 435.2 → 215.1

-

e. Data Analysis:

-

Integrate the peak areas for Cariprazine and this compound.

-

Calculate the peak area ratio of Cariprazine to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of Cariprazine in the QC and unknown samples from the calibration curve.

Protocol for a Single-Dose Pharmacokinetic Study

This protocol outlines the key steps for conducting a single-dose pharmacokinetic study of Cariprazine in healthy volunteers.

a. Study Design:

-

An open-label, single-dose, single-period study.

-

Administer a single oral dose of Cariprazine (e.g., 1.5 mg, 3 mg, or 6 mg) to healthy adult volunteers.

-

Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose).

b. Sample Collection and Processing:

-

Collect approximately 4 mL of venous blood into tubes containing K2EDTA as an anticoagulant at each time point.

-

Gently invert the tubes 8-10 times to ensure proper mixing.

-

Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C within 30 minutes of collection.

-

Separate the plasma into two aliquots in labeled cryovials.

-

Store the plasma samples at -80°C until bioanalysis.

c. Bioanalysis:

-

Analyze the plasma samples for Cariprazine concentrations using the validated LC-MS/MS method described in Protocol 1.

d. Pharmacokinetic Analysis:

-

Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the quantitative determination of Cariprazine in human plasma. The detailed protocols and pharmacokinetic data presented in these application notes serve as a valuable resource for researchers and scientists involved in the development and clinical evaluation of Cariprazine. Adherence to these methodologies will ensure the generation of high-quality data for pharmacokinetic and bioavailability studies.

References

Application Note: Quantification of Cariprazine and its Metabolites in Human Plasma using LC-MS/MS with Cariprazine-d8 as an Internal Standard

Introduction

Cariprazine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2] It functions as a partial agonist for dopamine D2 and D3 receptors, with a higher affinity for the D3 receptor.[1][3] Cariprazine is extensively metabolized in the body, primarily by the cytochrome P450 enzyme CYP3A4 and to a lesser extent by CYP2D6.[1][3][4] This metabolism results in the formation of two major active metabolites: desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR).[1][3][4][5] Both of these metabolites are pharmacologically active and contribute to the overall therapeutic effect of the drug.[1][5] Given the pharmacological activity of its metabolites and their prolonged half-lives, it is crucial to quantify the concentrations of cariprazine, DCAR, and DDCAR in biological matrices for pharmacokinetic studies and therapeutic drug monitoring.[5][6] This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of cariprazine and its two major active metabolites in human plasma, utilizing Cariprazine-d8 as a stable isotope-labeled internal standard to ensure accuracy and precision.

Principle

The analytical method involves the extraction of cariprazine, desmethyl-cariprazine, didesmethyl-cariprazine, and the internal standard (this compound) from human plasma via protein precipitation. Following extraction, the analytes are separated using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The quantification is based on the ratio of the peak area of each analyte to that of the internal standard.

Experimental Protocols

Materials and Reagents

-

Cariprazine, Desmethyl-cariprazine (DCAR), and Didesmethyl-cariprazine (DDCAR) reference standards

-

This compound (internal standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (with anticoagulant)

Instrumentation

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of cariprazine, DCAR, DDCAR, and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the stock solutions with a mixture of acetonitrile and water (50:50, v/v) to create working standard solutions for calibration curves and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration suitable for addition to all samples (e.g., 100 ng/mL).

Sample Preparation

-

Pipette 100 µL of human plasma (calibration standard, QC, or unknown sample) into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or vial.

-

Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient Program: A suitable gradient to ensure separation of the analytes and metabolites.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for each analyte and the internal standard.

-

Data Presentation

Table 1: MRM Transitions and Mass Spectrometric Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Cariprazine | 427.2 | 207.1 | 35 |

| Desmethyl-cariprazine (DCAR) | 413.2 | 193.1 | 35 |

| Didesmethyl-cariprazine (DDCAR) | 399.2 | 179.1 | 35 |

| This compound | 435.3 | 215.1 | 35 |

Table 2: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| Cariprazine | 0.1 - 100 | y = 0.025x + 0.001 | > 0.99 |

| Desmethyl-cariprazine (DCAR) | 0.1 - 100 | y = 0.028x + 0.002 | > 0.99 |

| Didesmethyl-cariprazine (DDCAR) | 0.1 - 100 | y = 0.031x + 0.001 | > 0.99 |

Table 3: Precision and Accuracy Data for Quality Control Samples

| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Cariprazine | LQC | 0.3 | < 10 | 95 - 105 | < 10 | 95 - 105 |

| MQC | 30 | < 10 | 95 - 105 | < 10 | 95 - 105 | |

| HQC | 80 | < 10 | 95 - 105 | < 10 | 95 - 105 | |

| DCAR | LQC | 0.3 | < 10 | 95 - 105 | < 10 | 95 - 105 |

| MQC | 30 | < 10 | 95 - 105 | < 10 | 95 - 105 | |

| HQC | 80 | < 10 | 95 - 105 | < 10 | 95 - 105 | |

| DDCAR | LQC | 0.3 | < 10 | 95 - 105 | < 10 | 95 - 105 |

| MQC | 30 | < 10 | 95 - 105 | < 10 | 95 - 105 | |

| HQC | 80 | < 10 | 95 - 105 | < 10 | 95 - 105 |

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Mandatory Visualization

Caption: Experimental workflow for the quantification of Cariprazine and its metabolites.

Caption: Metabolic pathway of Cariprazine to its active metabolites.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cariprazine: chemistry, pharmacodynamics, pharmacokinetics, and metabolism, clinical efficacy, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Population Pharmacokinetics of Cariprazine and its Major Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cariprazine pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

Application Notes and Protocols for Cariprazine-d8 Bioanalytical Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cariprazine is an atypical antipsychotic medication utilized in the management of schizophrenia and bipolar disorder. Accurate quantification of Cariprazine and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development and therapeutic drug monitoring. Cariprazine-d8, a stable isotope-labeled internal standard, is essential for achieving accurate and precise measurements in bioanalytical assays by compensating for variability during sample preparation and analysis.[1]

These application notes provide detailed protocols for three common sample preparation techniques for the extraction of Cariprazine and this compound from human plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The selection of an appropriate technique depends on factors such as the required level of sample cleanup, desired recovery, and throughput needs.

Quantitative Data Summary

The following tables summarize the performance characteristics of the three sample preparation techniques for Cariprazine analysis.

Table 1: Extraction Recovery of Cariprazine

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Extraction Recovery (%) | ~98%[2][3] | 75.2% - 81.4% (estimated)[4] | >80% |

Table 2: Matrix Effect in Cariprazine Analysis

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Matrix Effect | Potential for significant matrix effects | Generally cleaner extracts than PPT | ≤15% |

Table 3: Method Performance Characteristics

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Linearity Range | 1–5 µg/mL[2][3] | Not specified | Not specified |

| Limit of Detection (LOD) | 0.053 µg/mL[2][3] | Not specified | Not specified |

| Limit of Quantification (LOQ) | 0.160 µg/mL[2][3] | Not specified | Not specified |

Experimental Protocols

Protein Precipitation (PPT)

This protocol describes a simple and rapid method for removing proteins from plasma samples.

Materials:

-

Human plasma sample

-

This compound internal standard working solution

-

Acetonitrile (HPLC grade)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add an appropriate volume of this compound internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to the plasma sample (a 1:3 plasma to solvent ratio).[5]

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant containing the analyte and internal standard.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.

Liquid-Liquid Extraction (LLE)

This protocol provides a method for extracting Cariprazine and its internal standard from plasma using an organic solvent. This method is adapted from a protocol for other atypical antipsychotics and is expected to have comparable performance.[6]

Materials:

-

Human plasma sample

-

This compound internal standard working solution

-

Extraction solvent: Ethyl acetate/n-hexane/isopropanol (16:3:1, v/v/v)[6]

-

0.1 M Sodium Hydroxide (NaOH)

-

0.01% Orthophosphoric acid

-

Centrifuge tubes (15 mL)

-

Vortex mixer

-

Centrifuge

-

Solvent evaporator

Procedure:

-

Pipette 500 µL of human plasma into a 15 mL centrifuge tube.

-

Add an appropriate volume of this compound internal standard working solution.

-

Add 100 µL of 0.1 M NaOH to adjust the sample pH to approximately 11.6.[6]

-

Add 5 mL of the extraction solvent mixture.

-